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Compound of Interest

Compound Name: Buergerinin G

Cat. No.: B157385 Get Quote

Disclaimer: Despite a comprehensive search of scientific literature, specific spectroscopic data

for Buergerinin G could not be located. This guide will instead provide a detailed analysis of a

representative iridoid, Compound 5, isolated from Scrophularia trifoliata, a closely related

species. The data and methodologies presented are derived from the study "Chemical

Characterization and Anti-HIV-1 Activity Assessment of Iridoids and Flavonols from

Scrophularia trifoliata" and are intended to serve as a technical reference for researchers,

scientists, and drug development professionals working with similar natural products.

Introduction
The genus Scrophularia is a rich source of iridoid glycosides, a class of monoterpenoids known

for their diverse biological activities. The structural elucidation of these complex natural

products relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an in-

depth look at the spectroscopic data and analytical workflow for the characterization of a

representative iridoid from this genus.

Spectroscopic Data for Compound 5
The following tables summarize the quantitative NMR and MS data obtained for Compound 5,

a novel iridoid glycoside isolated from Scrophularia trifoliata.

Mass Spectrometry Data
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High-resolution mass spectrometry provides crucial information for determining the molecular

formula of a compound.

Ionization Mode Adduct Observed m/z Molecular Formula

MALDI [M+H]⁺ 377.71 C₁₆H₂₄O₁₀

MALDI [M+Na]⁺ 399.48 C₁₆H₂₄O₁₀

MALDI [M+K]⁺ 415.46 C₁₆H₂₄O₁₀

¹H NMR Spectroscopic Data (CD₃OD)
Proton NMR spectroscopy reveals the chemical environment of hydrogen atoms within the

molecule.

Position δH (ppm) Multiplicity J (Hz)

1 5.62 d 4.2

3 6.28 dd 6.3, 1.8

4 5.03 dd 6.3, 3.6

5 2.77 m

6 2.45 dd 10.5

1' 4.65 d 7.8

¹³C NMR Spectroscopic Data (CD₃OD)
Carbon NMR spectroscopy provides information on the carbon skeleton of the molecule.

Position δC (ppm)

1' 99.6

2' 74.8

OCH₃ 57.5
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Experimental Protocols
The following sections detail the methodologies used to obtain the spectroscopic data

presented above.

Extraction and Isolation
Powdered air-dried leaves of Scrophularia trifoliata (600 mg) were subjected to ultrasound-

assisted extraction with methanol (MeOH). The resulting crude extract was then fractionated

using various chromatographic techniques, including Column Chromatography (CC) and

Reverse Phase (RP) chromatography, to isolate the pure compounds.

NMR Spectroscopy
NMR spectra were recorded on a spectrometer operating at a proton frequency of 300 MHz.

Samples were dissolved in deuterated methanol (CD₃OD). Standard pulse sequences were

used to acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC) spectra. Chemical shifts (δ) are reported

in parts per million (ppm) and are referenced to the residual solvent signals.

Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry was used to

determine the molecular weight of the isolated compound. The analysis provided

quasimolecular peaks corresponding to the protonated molecule [M+H]⁺, as well as sodium

[M+Na]⁺ and potassium [M+K]⁺ adducts, allowing for the unambiguous determination of the

molecular formula.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic

analysis of iridoids from Scrophularia species.
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Caption: Workflow for Iridoid Isolation and Analysis.

To cite this document: BenchChem. [Spectroscopic Data of Iridoids from Scrophularia: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b157385?utm_src=pdf-body-img
https://www.benchchem.com/product/b157385#spectroscopic-data-for-buergerinin-g-nmr-ms
https://www.benchchem.com/product/b157385#spectroscopic-data-for-buergerinin-g-nmr-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b157385#spectroscopic-data-for-buergerinin-g-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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